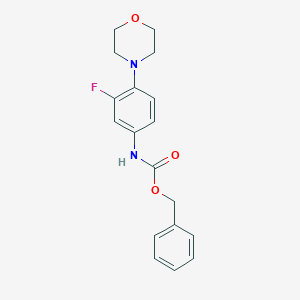

Benzyl (3-fluoro-4-morpholinophenyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGUZGHMWUIYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415463 | |

| Record name | Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-81-7 | |

| Record name | [3-Fluoro-4-(4-morpholinyl)phenyl]carbamic acid phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[3-fluoro-4-(4-morpholinyl)phenyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl (3-fluoro-4-morpholinophenyl)carbamate CAS 168828-81-7 properties

An In-depth Technical Guide to Benzyl (3-fluoro-4-morpholinophenyl)carbamate (CAS 168828-81-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical synthesis. We will delve into its chemical and physical properties, established synthetic routes, critical applications in drug development, and the analytical methodologies required for its characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Identity and Properties

This compound is a fluorinated heterocyclic building block that has garnered significant attention for its role as a key precursor in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure uniquely integrates a fluorobenzene ring, a morpholine moiety, and a benzyl carbamate protecting group. This combination of functional groups provides a versatile platform for complex organic synthesis.

Synonyms: N-Benzyloxycarbonyl-3-fluoro-4-morpholinoaniline, (3-Fluoro-4-morpholinophenyl)carbamic Acid Benzyl Ester, Linezolid Intermediate 1.[2]

Physicochemical Data

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols. The data below has been consolidated from various chemical suppliers and literature sources.

| Property | Value | References |

| CAS Number | 168828-81-7 | [1][2] |

| Molecular Formula | C₁₈H₁₉FN₂O₃ | [2] |

| Molecular Weight | 330.35 g/mol | [3] |

| Appearance | White to off-white or almost white powder/crystal | |

| Melting Point | 123.0 to 127.0 °C | |

| Boiling Point | 451.8 ± 45.0 °C at 760 mmHg (Predicted) | |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |

| Purity | Typically ≥98.0% (by HPLC) | |

| Flash Point | 227.0 ± 28.7 °C (Predicted) |

Synthesis and Reaction Pathway

The synthesis of this compound is a multi-step process that hinges on the initial formation of its core aniline precursor, 3-fluoro-4-morpholinoaniline. The subsequent protection of the aniline's amino group with a benzyl carbamate (Cbz or Z group) yields the final product. This protecting group strategy is fundamental in multi-step synthesis, as it prevents the highly reactive amine from participating in unwanted side reactions, thereby ensuring high yield and purity in subsequent steps.

Synthesis of the Precursor: 3-fluoro-4-morpholinoaniline

A common and efficient route involves a nucleophilic aromatic substitution (SₙAr) reaction followed by a nitro group reduction.[4]

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr): 1,2-Difluoro-4-nitrobenzene is reacted with morpholine. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated and is readily displaced by the nucleophilic morpholine. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine.[4]

-

Step 2: Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine. A common method for this transformation is using iron powder in the presence of an acid catalyst like ammonium chloride, which is effective and industrially scalable.[4] This step produces 3-fluoro-4-morpholinoaniline.[4][5]

Carbamate Protection

-

Step 3: Benzyl Carbamate Formation: The resulting 3-fluoro-4-morpholinoaniline is then reacted with a suitable Cbz-donating reagent, such as benzyl chloroformate, in the presence of a base. The base neutralizes the HCl byproduct, driving the reaction to completion and yielding the target compound, this compound.

The entire workflow is a self-validating system; successful isolation of the precursor in high purity in Step 2 is a critical control point that ensures the efficiency of the final protection step.

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical and Materials Science

The primary and most well-documented application of this compound is as a critical intermediate in the synthesis of the antibiotic, Linezolid.[6]

Keystone Intermediate for Linezolid

Linezolid (CAS 165800-03-3) was the first member of the oxazolidinone class of antibiotics and is vital for treating infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7]

The synthesis of Linezolid from this compound proceeds via the formation of the core oxazolidinone ring. The carbamate-protected aniline is reacted with an epoxide, such as (R)-bromomethyloxirane or (R)-glycidyl butyrate, which introduces the three-carbon unit that cyclizes to form the 2-oxazolidinone heterocycle.[1] The benzyl carbamate group is a stable protecting group under these conditions and is removed in a later step. The fluorine atom on the phenyl ring is known to enhance the antibacterial efficacy of the final drug molecule.

Caption: Role as a key intermediate in the synthesis of Linezolid.

Emerging Applications

Beyond its established role, research has indicated other potential uses for this versatile molecule:

-

Cancer Therapy: It has been used as an intermediate to synthesize glucose uptake inhibitors aimed at suppressing the growth of cancer cells.[1]

-

Non-Linear Optics (NLO): A theoretical study highlighted that this compound possesses a large first-order hyperpolarizability, suggesting potential for use in non-linear optical materials.[1]

Analytical Characterization Protocols

Rigorous quality control is essential for any pharmaceutical intermediate. Each batch must be validated to ensure high purity and structural integrity.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound, with a typical specification of ≥98.0%.

-

Protocol Outline:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable diluent to a known concentration.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions. Calculate the purity by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method).

-

Structural Confirmation

Spectroscopic methods are used to confirm the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to verify the proton and carbon framework of the molecule, confirming the presence of the morpholine, fluorophenyl, and benzyl groups.

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the N-H and C=O stretches of the carbamate group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[8]

-

Hazard Statement (H302): Harmful if swallowed.

-

Precautionary Statement (P301 + P312 + P330): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid dust inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment to maintain its integrity.

Conclusion

This compound (CAS 168828-81-7) is more than a simple chemical intermediate; it is a critical enabler in the production of life-saving antibiotics like Linezolid. Its well-defined physicochemical properties, established synthetic pathways, and the strategic role of its carbamate protecting group make it an indispensable tool for medicinal chemists. While its primary application remains in the pharmaceutical industry, emerging research into materials science and oncology suggests a broader potential for this versatile molecule. The protocols and data presented in this guide underscore the technical foundation required to effectively and safely utilize this compound in research and development.

References

- Wuhan Disha Import & Export Co., Ltd. (n.d.). Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis.

- ChemBK. (2024). Intermediate of Linezolid 3.

- LookChem. (n.d.). Cas 212325-40-1, methyl-(3-fluoro-4-morpholinophenyl)carbamate.

- Tuzuk AI. (n.d.). This compound.

- ResearchGate. (2023). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

- Apicule. (n.d.). Carbamic acid, N-(3-fluoro-4-(4-morpholinyl)phenyl)-, phenylmethyl ester (CAS No 168828-81-7).

- Sci-Supplies. (n.d.). This compound>98.0%(HPLC)(N)25g.

- PharmaCompass. (2025). This compound: A Critical Pharmaceutical Intermediate.

- Protheragen. (n.d.). Linezolid Benzyl Impurity.

- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.

- Oakwood Chemical. (n.d.). This compound.

- Veeprho. (n.d.). Linezolid Impurity 21 | CAS 212325-40-1.

- PubChem. (n.d.). Linezolid.

Sources

- 1. ossila.com [ossila.com]

- 2. chembk.com [chembk.com]

- 3. Linezolid Benzyl Impurity - Protheragen [protheragen.ai]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. apicule.com [apicule.com]

- 7. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.ossila.com [downloads.ossila.com]

A Technical Guide to the Synthesis of N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline: Principles and Practices

This guide provides an in-depth exploration of the synthetic pathway to N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline, a key intermediate in modern pharmaceutical development. The narrative moves beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present self-validating protocols essential for reproducible, scalable synthesis in a research and drug development setting.

The target molecule, with CAS Number 168828-81-7, is a critical precursor in the synthesis of oxazolidinone-class antibiotics, most notably Linezolid.[1] Linezolid is a vital therapeutic agent for combating serious infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The molecule's structure, which combines a fluorinated aniline core with a morpholine ring and a benzyloxycarbonyl (Cbz) protecting group, presents a multi-stage synthetic challenge that demands precision and a deep understanding of reaction mechanisms. This document will illuminate a robust and widely adopted three-step synthetic route, beginning with the construction of the core aniline intermediate followed by its strategic protection.

Part 1: Synthesis of the Core Intermediate: 3-Fluoro-4-morpholinoaniline

The foundational element of the target molecule is 3-fluoro-4-morpholinoaniline (CAS 93246-53-8).[2] Its synthesis is efficiently achieved via a two-step sequence that leverages the principles of nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This approach is both logical and high-yielding, making it suitable for industrial application.

Chapter 1.1: Strategic Overview of the Two-Step Synthesis

The overall strategy involves the initial installation of the morpholine moiety onto an activated aromatic ring, followed by the chemical transformation of a nitro group into the desired primary amine. This sequence is deliberate; the strongly electron-withdrawing nitro group is essential for activating the ring toward the initial nucleophilic attack and is only converted to the nucleophilic amine in the final step of this stage.

Caption: High-level workflow for the synthesis of the core aniline intermediate.

Chapter 1.2: Step 1 - Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight: The cornerstone of this step is the SNAr reaction, where a nucleophile displaces a leaving group on an aromatic ring.[3] For this reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition exquisitely met by the presence of a strongly electron-withdrawing nitro group (-NO₂) positioned ortho or para to the leaving group (in this case, a fluorine atom).[4] The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the nitro group, stabilizing this intermediate and lowering the activation energy.[6] In the second step, the leaving group (fluoride ion) is eliminated, restoring the ring's aromaticity. The reaction with 1,2-difluoro-4-nitrobenzene is highly regioselective; substitution occurs at the C4 position because the para relationship between the fluorine leaving group and the nitro group allows for more effective resonance stabilization of the Meisenheimer complex compared to the meta relationship at the C2 position.[4][7]

This protocol is adapted from established literature procedures.[3][7]

-

Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq.).

-

Reagent Addition: Add morpholine (2.2 eq.) to the vessel. The reaction can be run neat (without an additional solvent) or in a polar solvent like ethanol to facilitate mixing and temperature control.[7]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting solid precipitate is collected by filtration.

-

Purification: The crude product is washed thoroughly with water to remove excess morpholine and inorganic salts. If necessary, the solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a yellow solid.

Causality and Optimization: The use of excess morpholine serves both as a nucleophile and as a base to neutralize the hydrofluoric acid (HF) generated during the reaction. While the reaction can be performed neat, using a solvent like ethanol can help to control the exothermicity of the reaction, which is a critical safety consideration for scalability.[3][8] Continuous flow reactors have also been successfully employed for this synthesis on a kilo-scale, which offers superior heat management and control over reaction parameters.[3]

Chapter 1.3: Step 2 - Reduction of the Nitro Group

Mechanistic Insight: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods exist, with the most common being catalytic hydrogenation and chemical reduction with metals.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni).[9] It is often very clean and produces water as the only byproduct. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.

-

Chemical Reduction: Reduction using metals in acidic or neutral media, such as iron in the presence of ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂), is a robust and scalable alternative that does not require high-pressure apparatus.[7][10] The Fe/NH₄Cl system is particularly advantageous as it is inexpensive, effective, and operates under relatively mild, near-neutral conditions, which helps to prevent potential side reactions like hydrodehalogenation (loss of the fluorine atom).[5][10]

This protocol describes a chemical reduction using iron and ammonium chloride.[7]

-

Reaction Setup: Charge a round-bottom flask with 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq.), ethanol, and a saturated aqueous solution of ammonium chloride.

-

Reagent Addition: To the vigorously stirred suspension, add iron powder (Fe, ~3.0 eq.) portion-wise to control the initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. Monitor the reaction's completion by TLC, looking for the disappearance of the starting material.

-

Workup and Isolation: Upon completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron salts. The filter cake should be washed with hot ethanol.

-

Purification: The combined filtrate is concentrated under reduced pressure to remove the ethanol. The resulting aqueous residue is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The resulting solid is the desired product, 3-fluoro-4-morpholinoaniline, which typically appears as an off-white to brown crystalline powder.

Trustworthiness & Validation: The identity and purity of the product should be confirmed through standard analytical techniques. The melting point, typically in the range of 121-123 °C, serves as a preliminary check of purity. Further confirmation is achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity is quantitatively assessed by HPLC, with standards often requiring ≥98.0%.

Part 2: N-Protection of the Aniline Intermediate

With the core aniline synthesized, the final step is the protection of the primary amine. This is often a necessary strategic move in a larger synthetic campaign to prevent the nucleophilic amine from participating in subsequent reactions.

Chapter 2.1: The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to facile removal by catalytic hydrogenolysis.[11] The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl). This protection renders the nitrogen atom non-nucleophilic and non-basic, allowing for selective reactions at other sites on the molecule. In the context of Linezolid synthesis, this protection allows for the controlled construction of the oxazolidinone ring.

Chapter 2.2: Step 3 - N-Benzyloxycarbonylation

Mechanistic Insight: The reaction of 3-fluoro-4-morpholinoaniline with benzyl chloroformate is a classic example of an acylation reaction, often performed under Schotten-Baumann conditions. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, typically a mild one like sodium bicarbonate or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.

-

Reaction Setup: Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system like THF/water in a round-bottom flask.

-

Base Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, ~1.5-2.0 eq.). Cool the mixture in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 eq.) to the stirred mixture, ensuring the temperature remains below 10 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting aniline.

-

Workup and Isolation: If a biphasic system was used, separate the organic layer. If a single solvent like DCM was used, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline, can be purified by recrystallization from a solvent such as ethanol or isopropanol to yield a white to off-white powder.

Self-Validation: The final product's quality is paramount. A sharp melting point in the range of 123-127 °C is indicative of high purity.[1] Purity must be rigorously confirmed by HPLC to be ≥98.0%, which is a typical specification for pharmaceutical intermediates. The structure is unequivocally confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Caption: Workflow for the N-Cbz protection of the aniline intermediate.

Part 3: Data Summary

The following table summarizes typical experimental data for the described three-step synthesis. Yields and purity are representative and can be optimized based on specific laboratory conditions and scale.

| Step | Reaction | Key Reagents | Typical Yield | Typical Purity (HPLC) | Product Appearance | Melting Point (°C) |

| 1 | Nucleophilic Aromatic Substitution | Morpholine | 85-95% | >98% | Yellow Solid | N/A |

| 2 | Nitro Group Reduction | Fe / NH₄Cl | 85-90% | >98% | Off-white to Brown Crystalline Powder | 121-123 |

| 3 | N-Cbz Protection | Benzyl Chloroformate, NaHCO₃ | 90-98% | >98% | White to Off-white Powder | 123-127[1] |

Conclusion

The synthesis of N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline is a well-established and robust process that relies on fundamental organic reactions. The pathway, beginning with a regioselective nucleophilic aromatic substitution, followed by a reliable nitro group reduction and culminating in a high-yielding N-protection, exemplifies a logical and efficient approach to constructing complex pharmaceutical intermediates. Each step contains critical parameters that must be understood and controlled to ensure high yield and purity, thereby providing a solid foundation for the subsequent synthesis of life-saving therapeutics like Linezolid.

References

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.

- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.

- Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis.

- Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. ResearchGate.

- Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH).

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.

- n-benzyloxycarbonyl-3-fluoro-4-morpholinoaniline. Chongqing Chemdad Co., Ltd.

- 3-Fluoro-4-morpholinoaniline. PubChem.

- Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv.

- N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline. PubChem.

- A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. National Institutes of Health (NIH).

- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate.

- Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH).

- N-Carbobenzoxy-3-fluoro-4-morpholinyl aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.

Sources

- 1. N-BENZYLOXYCARBONYL-3-FLUORO-4-MORPHOLINOANILINE CAS#: 168828-81-7 [m.chemicalbook.com]

- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vapourtec.com [vapourtec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

Physical and chemical properties of Benzyl (3-fluoro-4-morpholinophenyl)carbamate

An In-Depth Technical Guide to Benzyl (3-fluoro-4-morpholinophenyl)carbamate: Properties, Synthesis, and Applications

Introduction

This compound is a sophisticated, multi-functional chemical intermediate of significant interest to the pharmaceutical and materials science sectors. As a fluorinated heterocyclic building block, its unique architecture, which incorporates a morpholine ring, a fluorinated phenyl group, a carbamate linker, and a benzyl protecting group, makes it a highly versatile reagent.[1] Its primary and most critical application is as a key intermediate in the synthesis of Linezolid, a last-resort antibiotic used to treat severe infections caused by Gram-positive bacteria that have developed resistance to other antibiotics.[1][2] Beyond this, the compound serves as a precursor for novel glucose uptake inhibitors in oncology research and has been identified in theoretical studies for its potential in non-linear optical (NLO) applications.[1] This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, and principal applications, tailored for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's properties is foundational to its application. This section details the identity, physical characteristics, and structural attributes of this compound.

Identifier and Chemical Information

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 168828-81-7 | [1][3] |

| Molecular Formula | C₁₈H₁₉FN₂O₃ | [3][4][5] |

| Molecular Weight | 330.36 g/mol | [3] |

| IUPAC Name | Benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | [4] |

| Common Synonyms | [3-Fluoro-4-(4-morpholinyl)phenyl]carbamic Acid Phenylmethyl Ester, N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline, N-Cbz-3-fluoro-4-morpholinoaniline | [2][4] |

Physical Properties

The physical state and solubility dictate the handling, storage, and reaction conditions for the compound.

| Property | Value | Source(s) |

| Appearance | White solid to powder | [2] |

| Melting Point | 125 °C | [6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); moderately soluble in water. | [7][8] |

| Purity | Commercially available with purity >98% | [1][9] |

Structural Analysis

The molecule's functionality is derived from the interplay of its distinct structural components. The benzyloxycarbonyl (Cbz or Z) group serves as a well-established protecting group for the aniline nitrogen, preventing its participation in undesired side reactions while allowing for transformations elsewhere in the molecule.[10] The fluorine atom and the morpholine ring significantly modulate the electronic properties of the phenyl ring, influencing its reactivity and the pharmacological profile of its derivatives.

Caption: General workflow for Cbz protection of the aniline precursor.

Detailed Experimental Protocol: Cbz Protection of 3-fluoro-4-morpholinoaniline

This protocol is a representative procedure based on standard methods for amine protection. [11]

-

Preparation: In a round-bottom flask, dissolve 3-fluoro-4-morpholinoaniline (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cooling: Cool the stirred mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction and minimize side products.

-

Reagent Addition: Add benzyl chloroformate (1.2-1.5 equiv) dropwise to the cooled, stirring solution over 15-30 minutes. The slow addition maintains temperature control.

-

Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-20 hours).

-

Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted base), saturated aqueous sodium bicarbonate, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the final, high-purity this compound.

Synthesis of the Key Precursor: 3-fluoro-4-morpholinoaniline

The availability of the starting aniline is crucial. A common industrial route involves a two-step process starting from 3,4-difluoronitrobenzene. [12]

-

Nucleophilic Aromatic Substitution (SₙAr): 3,4-Difluoronitrobenzene is reacted with morpholine. The fluorine atom at position 4 is para to the strongly electron-withdrawing nitro group, making it highly activated and susceptible to nucleophilic substitution by the morpholine nitrogen. This yields 4-(2-fluoro-4-nitrophenyl)morpholine. [13]2. Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., Fe/NH₄Cl), to give 3-fluoro-4-morpholinoaniline. [12][13]

Caption: Synthetic pathway for the key aniline precursor.

Part 3: Applications in Research and Development

The utility of this compound is most evident in its application as a pivotal building block in the synthesis of high-value molecules.

Central Role in Linezolid Synthesis

Linezolid is an oxazolidinone-class antibiotic. The synthesis relies on the construction of this core heterocyclic ring. This compound is an ideal starting point for this. [1]

-

The protected aniline nitrogen is deprotonated with a strong base.

-

The resulting anion is reacted with an electrophilic three-carbon unit, typically (R)-glycidyl butyrate or a similar chiral epoxide, which introduces the backbone of the oxazolidinone ring.

-

The Cbz protecting group is then removed under conditions like catalytic hydrogenolysis, and subsequent cyclization and functional group manipulation yield the final Linezolid structure. [1]

Caption: Simplified synthetic route from the title compound to Linezolid.

Applications in Oncology and Materials Science

-

Glucose Uptake Inhibitors: This carbamate has been used as a starting material to synthesize inhibitors of glucose transporters (GLUTs). [1]By blocking glucose uptake, these compounds can selectively starve cancer cells, which often exhibit high glucose metabolism (the Warburg effect), thereby suppressing tumor growth. [1]* Non-Linear Optical (NLO) Materials: A theoretical study has highlighted the molecule's large first-order hyperpolarizability. [1]This property is a prerequisite for second-harmonic generation, where materials can convert incident laser light into light with double the frequency. This suggests potential applications in photonics, telecommunications, and optical data storage. [1]

Part 4: Safety and Handling

This compound should be handled with standard laboratory precautions.

-

General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Environmental Hazard: The compound is classified with WGK 3, indicating it is highly water-endangering. [6]Care should be taken to prevent its release into the environment.

-

Storage: Store in a cool, dry place, tightly sealed, and away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a high-value, versatile chemical intermediate. Its well-defined physicochemical properties and robust synthetic pathways make it an indispensable building block for the pharmaceutical industry, most notably in the production of the critical antibiotic Linezolid. Furthermore, its emerging applications in cancer research and potential in advanced materials science underscore its continuing importance and promise for future innovation. For drug development professionals and research scientists, a comprehensive understanding of this molecule is key to unlocking its full potential in creating next-generation therapeutics and functional materials.

References

- Lee, M., et al. (2004). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.

- Oakwood Chemical. (n.d.). Benzyl (3-fluoro-4-morpholinophenyl)

- ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF.

- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

- Wikipedia. (n.d.).

- Xinghui. (n.d.). Benzyl (3-Fluoro-4-morpholinophenyl)

- lookchem. (n.d.). Cas 212325-40-1,methyl-(3-fluoro-4-morpholinophenyl)

- Grokipedia. (n.d.).

- PharmaCompass. (n.d.). (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER. PharmaCompass. [Link]

- gsrs. (n.d.). BENZYL (3-FLUORO-4-MORPHOLINOPHENYL)

- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

- SciSupplies. (n.d.). This compound>98.0%(HPLC)(N)25g. SciSupplies. [Link]

- Wikipedia. (n.d.).

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Benzyl 3-Fluoro-4-(4-morpholinyl)phenyl)carbamate, CasNo.168828-81-7 BOC Sciences United States [bocscichem.lookchem.com]

- 3. This compound [oakwoodchemical.com]

- 4. (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound>98.0%(HPLC)(N)25g [scisupplies.eu]

- 7. grokipedia.com [grokipedia.com]

- 8. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of Benzyl (3-fluoro-4-morpholinophenyl)carbamate

Abstract

Benzyl (3-fluoro-4-morpholinophenyl)carbamate is a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2][3] While its primary utility has been in synthetic chemistry, its structural features, particularly its resemblance to known pharmacologically active molecules, suggest a potential for direct biological activity. This guide delineates a hypothesized mechanism of action for this compound, drawing parallels with its close structural analog, Linifanib (ABT-869), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. We will also explore a secondary putative mechanism based on its carbamate moiety. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate the compound's therapeutic potential.

Introduction and Structural Analysis

This compound is an organic compound characterized by a central 3-fluoro-4-morpholinophenyl group linked to a benzyl carbamate moiety. Its established role is as a precursor in the multi-step synthesis of Linezolid, an antibiotic effective against multi-resistant Gram-positive bacteria.[1][2][3]

A detailed structural analysis reveals a significant overlap with Linifanib (ABT-869), a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families.[4][5][6] This structural similarity forms the primary basis for our hypothesized mechanism of action. Additionally, the presence of a carbamate functional group suggests a potential for acetylcholinesterase inhibition, a common mechanism for this class of compounds.[7][8][9]

Hypothesized Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases

The striking structural resemblance to Linifanib suggests that this compound may function as an ATP-competitive inhibitor of multiple RTKs, primarily those involved in angiogenesis and tumor progression.

Primary Putative Targets: VEGFR and PDGFR

VEGF and PDGF are key signaling molecules that promote the formation of new blood vessels, a process essential for tumor growth and metastasis.[10][11][12][13] Their signaling is mediated through their respective receptor tyrosine kinases. Linifanib is a potent inhibitor of these receptors.[4][5][6]

We hypothesize that this compound binds to the ATP-binding pocket of VEGFR and PDGFR, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.

Table 1: In Vitro Kinase Inhibitory Profile of Linifanib (ABT-869)

| Kinase Target | IC50 (nM) |

| FLT1 (VEGFR1) | 3 |

| KDR (VEGFR2) | 4 |

| FLT3 | 4 |

| CSF-1R | 3 |

| PDGFRβ | 66 |

| Kit | 14 |

| Tie-2 | 170 |

| VEGFR3/FLT4 | 190 |

| (Data sourced from Selleck Chemicals and MedChemExpress)[4][5] |

Downstream Signaling Pathways

Inhibition of VEGFR and PDGFR by Linifanib has been shown to suppress critical downstream signaling cascades, most notably the PI3K/Akt/GSK3β pathway, which is crucial for cell proliferation and survival.[14] Treatment with Linifanib leads to reduced phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), ultimately inducing apoptosis in cancer cells.[14] It is plausible that this compound could elicit similar effects.

Figure 1: Hypothesized inhibition of VEGFR/PDGFR signaling.

Hypothesized Mechanism of Action II: Acetylcholinesterase Inhibition

Carbamates are a well-known class of compounds that act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8][9] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. While generally associated with insecticides and certain therapeutic agents for conditions like myasthenia gravis, this mode of action represents a plausible, albeit less specific, biological activity for this compound.

Figure 2: Putative inhibition of Acetylcholinesterase (AChE).

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Kinase Inhibition Assays

These assays are fundamental to determining if this compound directly inhibits the kinase activity of VEGFR, PDGFR, and a panel of other relevant kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

-

Serially dilute this compound in DMSO, followed by a final dilution in the kinase buffer.

-

Prepare a solution containing the recombinant kinase (e.g., VEGFR2, PDGFRβ) and a biotinylated peptide substrate in the kinase buffer.

-

Prepare an ATP solution in the kinase buffer.

-

Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted compound or vehicle (DMSO) control.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect phosphorylation by adding the detection solution.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader.

-

-

Data Analysis:

-

Calculate the ratio of the emission at 665 nm to that at 620 nm.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

Figure 3: Workflow for an in vitro kinase inhibition assay.

Cell-Based Phosphorylation Assays

These assays determine the compound's ability to inhibit RTK phosphorylation in a cellular context.

Protocol: Cell-Based ELISA for RTK Phosphorylation

-

Cell Culture and Treatment:

-

Seed cells known to express the target RTK (e.g., HUVECs for VEGFR2) in a 96-well plate and allow them to adhere.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Treat the cells with serial dilutions of this compound or vehicle for 2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., VEGF-A) for 15 minutes.

-

-

Cell Lysis and ELISA:

-

Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total RTK.

-

Incubate to allow the RTK to bind.

-

Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the RTK.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a TMB substrate and stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Normalize the phospho-RTK signal to the total RTK signal.

-

Determine the IC50 value for the inhibition of phosphorylation.

-

Cell Viability and Apoptosis Assays

These assays evaluate the downstream effects of kinase inhibition on cell fate.

Protocol: MTT Assay for Cell Viability [15][16][17][18]

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MV4-11, which has a constitutively active FLT3) in a 96-well plate.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

-

MTT Addition and Solubilization:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm.

-

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [19][20][21][22][23]

-

Cell Treatment and Staining:

-

Treat cells as described for the MTT assay.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

-

In Vivo Xenograft Models

Animal models are crucial for evaluating the anti-tumor and anti-angiogenic efficacy of the compound in a physiological setting.[24][25][26][27]

Protocol: Subcutaneous Tumor Xenograft Model

-

Tumor Implantation:

-

Subcutaneously inject human cancer cells (e.g., A498 renal cancer cells) into the flank of immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Compound Administration:

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally or via intraperitoneal injection daily.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for microvessel density (e.g., by CD31 staining) and proliferation markers (e.g., Ki-67).

-

Conclusion

While this compound is established as a synthetic intermediate, its structural characteristics strongly suggest a potential for biological activity. The primary hypothesized mechanism of action is the inhibition of multiple receptor tyrosine kinases, particularly VEGFR and PDGFR, based on its close similarity to Linifanib. A secondary, more general hypothesis involves the inhibition of acetylcholinesterase due to its carbamate moiety. The experimental protocols outlined in this guide provide a comprehensive framework for validating these hypotheses and elucidating the compound's potential as a novel therapeutic agent. Further investigation into its kinase selectivity, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its drug-like potential.

References

- Current time information in Chicago, IL, US. (n.d.). Google.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(14), e2935. [Link]

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.

- Cell Viability Assays - Assay Guidance Manual. (2013). In Assay Guidance Manual.

- MTT (Assay protocol). (2023). protocols.io. [Link]

- The Annexin V Apoptosis Assay. (n.d.). University of Virginia.

- Linifanib is a Multi-targeted Receptor Tyrosine Kinase Inhibitor for Gastric Cancer Research. (2024). Active BioPharma.

- Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. (2017). Analytical and Bioanalytical Chemistry, 409(23), 5519–5528. [Link]

- Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. (2014). In Tumor Angiogenesis (pp. 113–121). Springer. [Link]

- Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors. (2008).

- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]

- In vitro kinase assay. (2023). protocols.io. [Link]

- The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. (2010). Cold Spring Harbor Perspectives in Medicine, 1(1), a006545. [Link]

- A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol, 9(16), e3335. [Link]

- Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. (2011). NMR in Biomedicine, 24(5), 529–537. [Link]

- PDGF signaling in cancer progression. (2017). International Journal of Clinical and Experimental Medicine, 10(7), 9918–9929. [Link]

- Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ. (2005). British Journal of Cancer, 92(4), 730–738. [Link]

- Combination of Vascular Endothelial Growth Factor Receptor/Platelet-Derived Growth Factor Receptor Inhibition Markedly Improves Radiation Tumor Therapy. (2005). Clinical Cancer Research, 11(18), 6727–6735. [Link]

- Triple angiokinase inhibition of VEGF, PDGF and FGF receptors in cancer. (2015). YouTube.

- This compound: A Critical Pharmaceutical Intermediate. (2025). SynZeal.

- A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica, 3(4), 219–226.

- The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. (2000). U.S. Environmental Protection Agency.

- Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. (2019). Molecules, 24(18), 3247. [Link]

- Process for the preparation of linezolid. (2017). Google Patents.

- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research, 30(1), 1–7. [Link]

- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2017). Current Neuropharmacology, 15(3), 314–323. [Link]

- Novel Drugs with High Efficacy against Tumor Angiogenesis. (2021). Cancers, 13(21), 5456. [Link]

- General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. (2019). ResearchGate.

- Inhibition scheme of AChE by carbamate pesticides. (2020). ResearchGate.

- Receptor Tyrosine Kinase Assays. (n.d.). DiscoverX.

- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2017). Letters in Organic Chemistry, 14(7), 498–501. [Link]

- In Vitro Phosphorylation Assay Services. (n.d.). Reaction Biology.

- Assays for tyrosine phosphorylation in human cells. (2019). Methods in Molecular Biology, 2007, 141–152. [Link]

- The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway. (2011). Molecular Cancer Therapeutics, 10(10), 1973–1982. [Link]

- Linifanib. (2021). AdisInsight.

Sources

- 1. nbinno.com [nbinno.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. youtube.com [youtube.com]

- 14. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT (Assay protocol [protocols.io]

- 18. broadpharm.com [broadpharm.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. kumc.edu [kumc.edu]

- 24. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 25. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profiling of Benzyl (3-fluoro-4-morpholinophenyl)carbamate

Foreword: The Imperative of Solubility in Pharmaceutical Synthesis

In the intricate pathway of drug development, the physical and chemical properties of every intermediate compound are critical determinants of the final active pharmaceutical ingredient's (API) quality, yield, and scalability. Benzyl (3-fluoro-4-morpholinophenyl)carbamate, a key intermediate in the synthesis of the antibiotic Linezolid, is no exception.[1][2] Its solubility profile governs not only the efficiency of its own synthesis and purification but also the kinetics and success of subsequent reactions. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, measure, and interpret the solubility of this pivotal compound. While specific, publicly available solubility data for this compound is not extensively documented, this guide establishes the authoritative methodologies and theoretical underpinnings required to generate this crucial dataset in a laboratory setting.

Compound Overview and Physicochemical Properties

This compound is a fluorinated heterocyclic compound that serves a critical role in synthetic organic chemistry.[1] Understanding its fundamental properties is the first step in designing a robust solubility assessment program.

| Property | Value | Source |

| CAS Number | 168828-81-7 | [1][2][3] |

| Molecular Formula | C₁₈H₁₉FN₂O₃ | [2][3][4] |

| Molecular Weight | 330.36 g/mol | [3] |

| Appearance | White Solid | [2] |

| Synonyms | N-(Benzyloxycarbonyl)-3-fluoro-4-(4-morpholinyl)aniline | [2][4] |

The presence of a morpholine ring, a fluorobenzene group, and a carbamate linker contributes to a molecular structure with moderate polarity.[1] The interplay of these functional groups dictates its interaction with various solvents, making a multi-faceted solubility analysis essential.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In pharmaceutical sciences, solubility is not a monolithic concept. It is crucial to distinguish between two primary types of measurements: kinetic and thermodynamic solubility.[5] This distinction is vital as each provides different, yet complementary, insights into a compound's behavior.

-

Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically in DMSO) to an aqueous buffer.[5][6][7] It is a high-throughput screening method that reflects the compound's tendency to precipitate under non-equilibrium conditions, which is highly relevant for early-stage in vitro bioassays.[8][9]

-

Thermodynamic Solubility : Also known as equilibrium solubility, this is the true measure of a compound's saturation point in a solvent at equilibrium.[10][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[10][12] This value is fundamental for formulation development, understanding oral bioavailability, and establishing scalable synthetic protocols.[11]

The workflow for selecting the appropriate solubility assay is a critical decision point in the research process.

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic solubility due to its direct measurement of the compound at equilibrium.[13]

Causality Behind Experimental Choices

-

Choice of Solid Form : Using the crystalline solid form of this compound is paramount. The crystal lattice energy significantly impacts solubility; amorphous forms will typically exhibit higher, but less stable, solubility.

-

Equilibration Time : An incubation period of 24 hours is chosen to ensure that the system reaches a true equilibrium between the dissolved and undissolved solid.[10] Shorter times risk underestimating the true solubility.

-

Temperature Control : Solubility is temperature-dependent. All incubations must be performed in a calibrated thermomixer or incubator at a consistent temperature (e.g., 25°C or 37°C) to ensure data reproducibility.[12]

-

Phase Separation : Centrifugation followed by filtration is a self-validating system. Centrifugation pellets the bulk of the undissolved solid, and a subsequent filtration step using a low-binding filter (e.g., PVDF) removes any remaining fine particulates that could artificially inflate the measured concentration.

Step-by-Step Methodology

-

Preparation : Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.

-

Solvent Addition : Add 1 mL of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, or organic solvents like Acetonitrile) to each vial.

-

Equilibration : Seal the vials and place them in a thermomixer set to 25°C and 700-850 rpm for 24 hours.[7][10] The continuous agitation ensures maximal interaction between the solid and the solvent.

-

Phase Separation :

-

Centrifuge the vials at 14,000 rpm for 15 minutes to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF syringe filter into a clean vial. This dual-step process is crucial for removing all undissolved particles.[9]

-

-

Quantification :

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile).

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Analyze the filtered supernatant and the calibration standards via High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][14]

-

The concentration of the compound in the supernatant is determined by interpolating its peak area against the calibration curve.

-

Caption: Experimental workflow for the Shake-Flask method.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is often assessed in a high-throughput format to quickly rank compounds during early discovery.[6]

Causality Behind Experimental Choices

-

DMSO Stock : Compounds are first dissolved in Dimethyl Sulfoxide (DMSO) because it can solubilize a wide range of organic molecules at high concentrations.[7] However, the final DMSO concentration in the aqueous buffer must be kept low (typically ≤1%) to minimize its co-solvent effects.[14]

-

Precipitation Detection : The formation of precipitate is the key event. This can be detected by several methods, including nephelometry (light scattering)[15], direct UV measurement after filtration, or LC-MS/MS analysis.[14] Nephelometry is particularly fast and suitable for high-throughput screening.

Step-by-Step Methodology (Nephelometric Assay)

-

Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup : In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 198 µL of aqueous buffer (e.g., PBS pH 7.4). This creates a starting concentration of 100 µM with 1% DMSO.

-

Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 2 hours.[6]

-

Measurement : Measure the light scattering in each well using a nephelometer.[15] The intensity of scattered light is directly proportional to the amount of precipitate formed.

-

Data Analysis : The kinetic solubility is reported as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.

Data Interpretation and Reporting

All solubility data should be reported in a clear and structured format. For this compound, a table summarizing the findings across different relevant media is essential for drug development teams.

| Solvent/Medium | Assay Type | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| PBS (pH 7.4) | Thermodynamic | 25 | [Experimental Data] | [Experimental Data] |

| SGF (pH 1.2) | Thermodynamic | 37 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Thermodynamic | 25 | [Experimental Data] | [Experimental Data] |

| PBS (pH 7.4) | Kinetic | 25 | [Experimental Data] | [Experimental Data] |

Note: SGF = Simulated Gastric Fluid. This table serves as a template for recording experimentally determined values.

A compound with aqueous solubility >60 µg/mL is generally considered to have a good starting profile for drug discovery.[8] For a synthetic intermediate, solubility in relevant organic solvents used for reaction and purification (e.g., Acetonitrile, Ethyl Acetate) is equally critical and should be determined using the thermodynamic shake-flask method.

Conclusion: A Foundation for Rational Development

Determining the solubility of this compound is not merely a data-gathering exercise; it is a foundational step that informs process chemistry, formulation science, and ultimately, the successful synthesis of Linezolid. By employing the robust, self-validating protocols detailed in this guide—distinguishing between kinetic and thermodynamic endpoints—researchers can generate the high-quality, reliable data needed to mitigate risks, optimize processes, and accelerate the development timeline. The principles and methodologies outlined herein provide the authoritative framework for building a comprehensive solubility profile for this and other critical pharmaceutical intermediates.

References

- Kinetic Solubility Assays Protocol. AxisPharm. [Link]

- Benzyl (3-fluoro-4-morpholinophenyl)

- ADME Solubility Assay. BioDuro. [Link]

- In-vitro Thermodynamic Solubility. Protocols.io. [Link]

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- In vitro solubility assays in drug discovery. PubMed. [Link]

- Thermodynamic Solubility Assay. Evotec. [Link]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Automated assays for thermodynamic (equilibrium) solubility determination.

- (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER. PharmaCompass.com. [Link]

- (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)

Sources

- 1. ossila.com [ossila.com]

- 2. Benzyl 3-Fluoro-4-(4-morpholinyl)phenyl)carbamate, CasNo.168828-81-7 BOC Sciences United States [bocscichem.lookchem.com]

- 3. This compound [oakwoodchemical.com]

- 4. (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. rheolution.com [rheolution.com]

Spectroscopic Characterization of Benzyl (3-fluoro-4-morpholinophenyl)carbamate: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Benzyl (3-fluoro-4-morpholinophenyl)carbamate, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of its distinct structural motifs.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good starting point for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at a carbon frequency of 100 MHz.

-

Set the spectral width to a range of 0 to 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Figure 2: Experimental workflow for IR analysis.

Predicted IR Spectrum

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (carbamate) | 3300 - 3400 | Medium | A single sharp peak is expected for the secondary amine in the carbamate. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | From the benzyl and morpholine CH₂ groups. |

| C=O Stretch (carbamate) | 1690 - 1720 | Strong | A very prominent and characteristic absorption. |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium | Multiple bands are expected. |

| C-O Stretch (carbamate) | 1220 - 1260 | Strong | |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong | From the morpholine-aryl and carbamate-aryl bonds. |

| C-F Stretch | 1100 - 1250 | Strong | |

| C-O-C Stretch (ether) | 1070 - 1150 | Strong | From the morpholine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 100-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to observe its fragmentation pattern.

-

Figure 3: Experimental workflow for MS analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₈H₁₉FN₂O₃, with a monoisotopic mass of 330.1380 g/mol .

-

Molecular Ion: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 331.1458.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragment ions. Common fragmentation patterns for carbamates include the loss of the benzyl group and cleavage of the carbamate bond.

-

Loss of the benzyl group: A prominent fragment would be expected from the cleavage of the benzyl-oxygen bond, leading to the formation of a tropylium ion at m/z 91.

-

Cleavage of the carbamate: Fragmentation can occur at the carbamate linkage, potentially leading to the loss of CO₂ (44 Da) or the formation of an ion corresponding to the 3-fluoro-4-morpholinoaniline moiety. A characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed for N-methyl carbamates, and analogous fragmentations can be expected. [1]

-

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed predictive analysis has been presented. The outlined experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries, enabling them to confidently identify and characterize this important synthetic intermediate.

References

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- National Center for Biotechnology Information. (n.d.). 4-Morpholinoaniline. PubChem.

- National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem.

- National Center for Biotechnology Information. (n.d.). Phenyl carbamate. PubChem.

- National Center for Biotechnology Information. (n.d.). phenyl N-benzylcarbamate. PubChem.

- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Olah, G. A., Heiner, T., Rasul, G., & Prakash, G. K. S. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(23), 8086–8090.

- Verbeck, G. F., & Kenttämaa, H. I. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(12), 2119–2127.

- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.

- National Institute of Standards and Technology. (n.d.). Benzylcarbamate. NIST Chemistry WebBook.

- ResearchGate. (n.d.). ¹H NMR spectrum of 4-morpholinoaniline.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons, Ltd.

- Keith, L. H., & Hercules, D. M. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 53(1), 133–145.

- National Center for Biotechnology Information. (n.d.). Benzyl phenylcarbamate. PubChem.

- Lewis, J. S., & Powers, J. B. (1972). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 44(11), 1835–1837.

- Ashbrook, S. E., & McKay, D. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503.